molecular formula C12H17NO5S B4399197 N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine

N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine

Cat. No. B4399197
M. Wt: 287.33 g/mol
InChI Key: PVJIJCOLAWGZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine, also known as Tepoxalin, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in veterinary medicine. Tepoxalin has been found to have potent anti-inflammatory and analgesic properties, making it an effective treatment option for a variety of conditions in animals. In

Mechanism of Action

N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animals. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine has a number of advantages for use in lab experiments. It is a potent anti-inflammatory and analgesic agent that has been extensively studied, making it a well-characterized drug. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. It is primarily used in veterinary medicine, which limits its applicability to certain animal models. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine. One area of research could focus on the development of new formulations of this compound that improve its pharmacokinetic properties, such as increasing its half-life. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could explore the potential use of this compound in the treatment of human diseases, such as arthritis and cancer.

Scientific Research Applications

N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, including arthritis, dermatitis, and colitis. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.

properties

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-18-11-6-5-10(7-9(11)2)19(16,17)13(3)8-12(14)15/h5-7H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJIJCOLAWGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.